molecular formula C16H13FO3 B12419205 [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate

Cat. No.: B12419205
M. Wt: 272.27 g/mol
InChI Key: OAKXGWWZEKTFJH-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: is an organic compound characterized by the presence of a fluoro-substituted phenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-hydroxybenzaldehyde and 4-bromophenyl acetate.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The fluoro-substituted phenyl group can be reduced to form a hydroxy-substituted phenyl group.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 3-fluoro-5-oxo-phenyl derivatives.

    Reduction: Formation of 3-fluoro-5-hydroxyphenyl derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate: can be compared with similar compounds such as:

Conclusion

This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H13FO3

Molecular Weight

272.27 g/mol

IUPAC Name

[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate

InChI

InChI=1S/C16H13FO3/c1-11(18)20-16-6-4-12(5-7-16)2-3-13-8-14(17)10-15(19)9-13/h2-10,19H,1H3/b3-2+

InChI Key

OAKXGWWZEKTFJH-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)F)O

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.